3-Nitrophenanthrene-9,10-dione 3-Nitrophenanthrene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 62896-78-0
VCID: VC19454299
InChI: InChI=1S/C14H7NO4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H
SMILES:
Molecular Formula: C14H7NO4
Molecular Weight: 253.21 g/mol

3-Nitrophenanthrene-9,10-dione

CAS No.: 62896-78-0

Cat. No.: VC19454299

Molecular Formula: C14H7NO4

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

3-Nitrophenanthrene-9,10-dione - 62896-78-0

Specification

CAS No. 62896-78-0
Molecular Formula C14H7NO4
Molecular Weight 253.21 g/mol
IUPAC Name 3-nitrophenanthrene-9,10-dione
Standard InChI InChI=1S/C14H7NO4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H
Standard InChI Key QWWAROCDPKNURB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C2=O

Introduction

Chemical Identity and Structural Characteristics

3-Nitrophenanthrene-9,10-dione is systematically named as 3-nitro-9,10-phenanthrenedione, reflecting its substitution pattern. The compound’s structure consists of a planar phenanthrene system, with a nitro group (-NO2_2) at the 3-position and two carbonyl groups (-C=O) at the 9- and 10-positions (Figure 1) . This arrangement imparts distinct electronic properties, as the electron-withdrawing nitro and carbonyl groups influence the molecule’s aromaticity and reactivity.

Key Identifiers:

  • CAS Number: 62896-78-0

  • Molecular Formula: C14H7NO4\text{C}_{14}\text{H}_{7}\text{NO}_{4}

  • Exact Mass: 253.038 g/mol

  • Synonyms: 3-Nitro-phenanthrenchinon, 3-Nitrophenanthraquinone, 9,10-Phenanthrenedione-3-nitro .

The compound’s structural isomer, 4-nitrophenanthrene-9,10-dione (CAS 13292-03-0), shares the same molecular formula but differs in the nitro group’s position . Such positional isomers often exhibit divergent physicochemical and biological properties, underscoring the importance of precise structural characterization.

Synthesis and Production Methods

The synthesis of 3-nitrophenanthrene-9,10-dione typically involves nitration of phenanthrene-9,10-dione. While direct nitration strategies are common for PAHs, regioselectivity remains a challenge due to the competing reactivity of multiple aromatic positions. A study on analogous compounds, such as 1,4-dinitroanthracene-9,10-dione, demonstrated that stepwise nitro substitution using mixed acid (HNO3_3/H2_2SO4_4) at controlled temperatures (0–5°C) yields mononitro derivatives with high specificity . Applying similar conditions to phenanthrene-9,10-dione could selectively introduce a nitro group at the 3-position, though reaction optimization is required to minimize byproducts like the 2- and 4-nitro isomers.

Post-synthesis purification often employs column chromatography or recrystallization from polar solvents (e.g., ethanol or dimethylformamide). Analytical confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to verify structural integrity .

Physicochemical Properties

3-Nitrophenanthrene-9,10-dione exhibits properties typical of nitroaromatic compounds, including low volatility and moderate solubility in organic solvents. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Nitrophenanthrene-9,10-dione

PropertyValue
Molecular Weight253.210 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP (Partition Coefficient)3.164
Vapor Pressure (25°C)~3.66 × 109^{-9} mmHg (estimated for analog)

The compound’s LogP value of 3.164 suggests moderate lipophilicity, which influences its environmental partitioning and bioavailability . Comparative data for its 4-nitro isomer indicate a higher density (1.481 g/cm3^3) and boiling point (474.3°C) , highlighting how positional isomerism affects physical behavior.

Environmental Occurrence and Analytical Detection

Nitrated PAHs, including 3-nitrophenanthrene-9,10-dione, are primarily formed through atmospheric reactions of parent PAHs with nitrogen oxides (NOx_x) or via incomplete combustion processes . A study in Paris detected 3-nitrophenanthrene (non-dione analog) in particulate matter, with concentrations peaking in the ultrafine (0.056–0.14 µm) and accumulation (0.14–1.4 µm) size ranges . While specific data for the dione derivative are scarce, its environmental fate likely parallels that of other NPAHs, involving adsorption onto particulate matter and long-range atmospheric transport.

Analytical detection employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). For example, 9-nitroanthracene (a structural analog) was quantified using LC-MS/MS with a limit of detection (LOD) of 0.1 pg/m3^3 . Similar methodologies could be adapted for 3-nitrophenanthrene-9,10-dione, though its lower volatility may necessitate derivatization steps prior to GC analysis.

Applications and Industrial Relevance

Nitro-PAHs serve as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The carbonyl groups in 3-nitrophenanthrene-9,10-dione make it a potential precursor for heterocyclic compounds via condensation reactions. For instance, anthraquinone derivatives are widely used as catalysts in hydrogen peroxide production and as chromophores in textile industries . While direct applications of this compound are understudied, its structural features suggest utility in materials science, particularly in designing organic semiconductors or redox-active materials.

Future Research Directions

  • Synthetic Optimization: Developing regioselective nitration protocols to improve yields and purity.

  • Environmental Monitoring: Expanding detection databases to include 3-nitrophenanthrene-9,10-dione in airborne particulate matter.

  • Toxicological Studies: Assessing in vitro and in vivo toxicity to elucidate mechanisms and establish exposure limits.

  • Material Applications: Exploring its use in organic electronics or as a ligand in coordination chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator